molecular formula C10H12ClFN2O B1456500 1-(4-Fluorophenyl)piperazin-2-one hydrochloride CAS No. 697305-48-9

1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Cat. No. B1456500
M. Wt: 230.66 g/mol
InChI Key: QKWPKOVJFOOQNH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a chemical compound with the CAS Number: 697305-48-9 . It has a molecular weight of 230.67 . This compound is a substituted phenylpiperazine with a potential for abuse .


Synthesis Analysis

There are several synthetic routes for this compound. One method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H . The molecular formula is C10H12ClFN2O .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized and characterized in various studies. For example, El-Sherbiny et al. (2005) described the separation of Flunarizine hydrochloride, a related compound, and its degradation products using liquid chromatography techniques (El-Sherbiny et al., 2005). Shakhmaev et al. (2016) discussed the Fe-catalyzed synthesis of Flunarizine and its Z-isomer (Shakhmaev et al., 2016).

  • Crystallography and X-ray Diffraction : Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies and biological evaluation of related compounds, providing insights into their structural properties (Sanjeevarayappa et al., 2015).

Chemical Analysis and Quality Control

  • Assay and Quality Control : Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a compound similar to 1-(4-Fluorophenyl)piperazin-2-one hydrochloride, which is used for quality control and stability studies (Dwivedi et al., 2003).

Pharmacological and Biological Research

  • Biological Evaluation : Research has been conducted on the biological evaluation of compounds structurally similar to 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. For instance, Dorsey et al. (2004) synthesized and evaluated certain piperazines as serotonin-selective reuptake inhibitors (Dorsey et al., 2004).

  • Antitumor Activity : Ding et al. (2016) studied a series of Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group for their antitumor activity, highlighting the potential pharmaceutical applications of structurally similar compounds (Ding et al., 2016).

  • Antimicrobial Activity : Mishra and Chundawat (2019) synthesized derivatives of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine and evaluated their antimicrobial activity (Mishra & Chundawat, 2019).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(4-fluorophenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPKOVJFOOQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Synthesis routes and methods

Procedure details

To the solution of tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (2 g, 6.80 mmol) in dichloromethane (5 ml) was added slowly hydrogenchloride in 1,4-dioxane (16.99 ml, 68.0 mmol) at 0° C. and reaction was stirred for 3 h at 25° C. After completion of the reaction, the solvent was evaporated under reduced pressure to obtained salt was triturated with diethyl ether (2×10 ml) decanted it and dried to give 1-(4-fluorophenyl)piperazin-2-one hydrochloride (1.2 g, 5.20 mmol, 77%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.99 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Banno, S Sasaki, M Kamata, J Kunitomo… - Bioorganic & Medicinal …, 2017 - Elsevier
The discovery of a novel series of β-methyltryptophan (β MeTrp) derivatives as selective and orally active non-peptide somatostatin receptor 2 (SSTR2) agonists for the treatment of …
Number of citations: 4 www.sciencedirect.com

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